

Biological Synthesis of N4-Acetylcytidine in Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-Acetyl-2'-O-methylcytidine**

Cat. No.: **B182564**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological synthesis of N4-acetylcytidine (ac4C), a critical post-transcriptional RNA modification in eukaryotic cells. The document elucidates the central role of N-acetyltransferase 10 (NAT10) as the sole identified enzyme responsible for this modification. We detail the enzymatic mechanism, substrate specificity, and the necessary cofactors involved in the acetylation of cytidine residues on various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Furthermore, this guide addresses the topic of **N4-Acetyl-2'-O-methylcytidine** (ac4Cm), clarifying its established presence in archaea and the current lack of direct experimental evidence for its endogenous occurrence and biosynthesis in eukaryotes. The guide includes a compilation of quantitative data, detailed experimental protocols for the detection and analysis of ac4C, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding of this essential RNA modification.

Introduction to N4-Acetylcytidine (ac4C)

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification of RNA found across all domains of life.^[1] In eukaryotic cells, this modification plays a crucial role in regulating various aspects of RNA metabolism, including stability, translation efficiency, and proper folding.^{[2][3]} The addition of an acetyl group to the N4 position of the cytidine base is a

dynamic process, and its dysregulation has been implicated in various human diseases, including cancer.^[4]

The Core Enzyme: N-acetyltransferase 10 (NAT10)

The sole enzyme known to catalyze the formation of ac4C in eukaryotic RNA is N-acetyltransferase 10 (NAT10).^{[2][3]} NAT10 is a multifunctional protein belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily.^[5] It possesses both RNA-binding and acetyltransferase activities, enabling it to specifically recognize and modify cytidine residues within its target RNA molecules.^[5]

The enzymatic reaction catalyzed by NAT10 is an ATP-dependent process that utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.^[2]

Substrate Specificity and Cofactors

NAT10 exhibits broad substrate specificity, targeting cytidine residues in various types of RNA:

- tRNA: NAT10-mediated acetylation of tRNA, specifically at position C12 in the D-arm of tRNASer and tRNA^{Leu}, requires the presence of an adaptor protein, THUMPD1 in humans (Tan1 in yeast).^[6] This modification is crucial for tRNA stability and function.^[6]
- rRNA: The acetylation of 18S rRNA by NAT10 is guided by small nucleolar RNAs (snoRNAs).^[7] For instance, SNORD13 is required for the acetylation of C1842 in human 18S rRNA.^[7] This modification is important for ribosome biogenesis and function.
- mRNA: NAT10 also mediates ac4C modification in mRNAs, which can influence their stability and translational efficiency.^[8]

The Case of N4-Acetyl-2'-O-methylcytidine (ac4Cm) in Eukaryotes

While N4-acetylation and 2'-O-methylation are both well-established RNA modifications in eukaryotes, the existence of the dual-modified nucleoside, **N4-Acetyl-2'-O-methylcytidine** (ac4Cm), in these organisms is not supported by current direct experimental evidence.

The MODOMICS database, a comprehensive resource for RNA modifications, lists ac4Cm, but its natural occurrence in eukaryotes and the corresponding biosynthetic pathway have not been elucidated.^{[3][8]} Notably, ac4Cm has been identified in the RNA of thermophilic archaea, where it is thought to contribute to RNA stability in extreme temperature environments.

In eukaryotes, 2'-O-methylation is catalyzed by a distinct set of enzymes, primarily the fibrillarin-snoRNA ribonucleoprotein complex for rRNA and snRNAs, and various tRNA methyltransferases (TRMs) for tRNA. There is currently no evidence to suggest that NAT10 possesses 2'-O-methyltransferase activity or that known eukaryotic 2'-O-methyltransferases can act on N4-acetylated cytidine. Mass spectrometry-based analyses of eukaryotic RNA have identified ac4C and 2'-O-methylcytidine as separate modifications, but not the combined ac4Cm.^{[7][9]}

Therefore, while the biological synthesis of ac4C is a well-defined process in eukaryotes, the pathway for ac4Cm synthesis appears to be absent or yet to be discovered in these organisms.

Quantitative Data on ac4C Synthesis

Quantitative data on enzyme kinetics and modification levels is crucial for understanding the efficiency and regulation of the ac4C biosynthetic pathway. The following table summarizes key quantitative parameters related to NAT10 activity.

Parameter	Value	Organism/System	Reference
Substrate	Cytidine in RNA	Eukaryotes	[2]
Enzyme	N-acetyltransferase 10 (NAT10)	Eukaryotes	[2]
Cofactors	Acetyl-CoA, ATP	Eukaryotes	[2]
tRNA Adaptor	THUMPD1 (human), Tan1 (yeast)	Human, Yeast	[6]
rRNA Guide	snoRNAs (e.g., SNORD13)	Human	[7]

Experimental Protocols

Accurate detection and quantification of ac4C are essential for studying its biological roles.

Below are detailed methodologies for key experiments.

Detection of ac4C by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

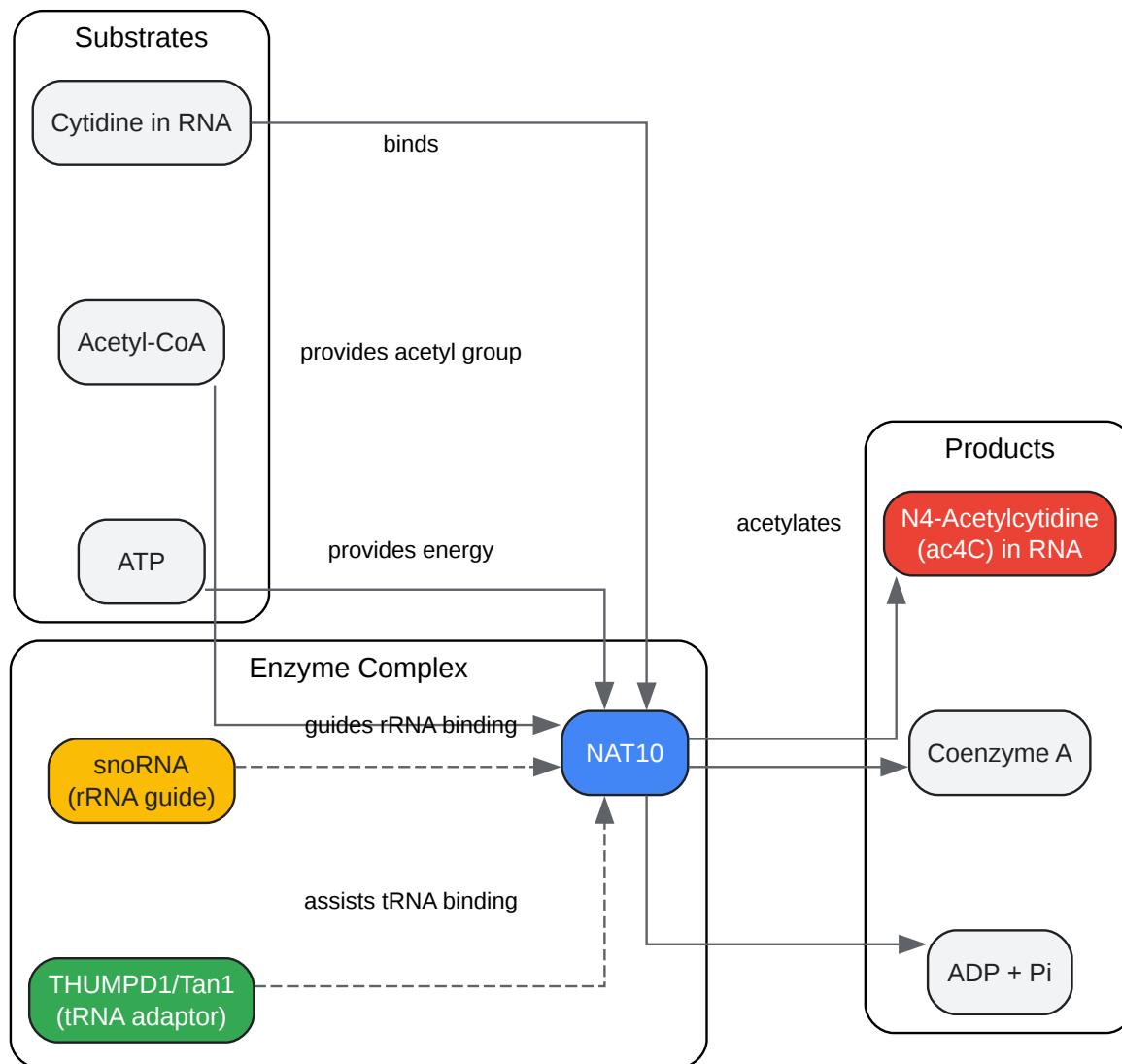
This is a highly sensitive and quantitative method for detecting RNA modifications.

Protocol:

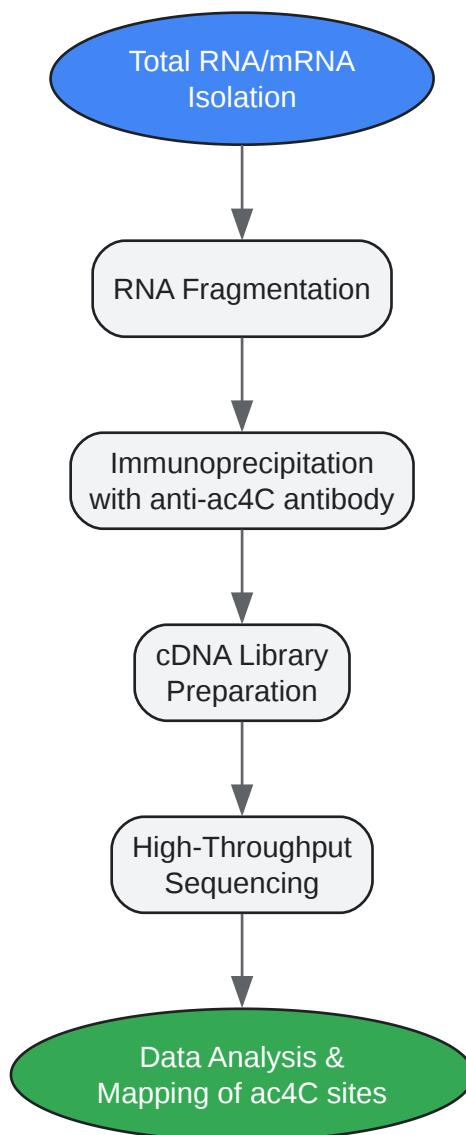
- RNA Isolation: Isolate total RNA or specific RNA species (e.g., mRNA, tRNA) from eukaryotic cells using a standard protocol (e.g., TRIzol extraction).
- RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
- LC-MS/MS Analysis:
 - Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
 - Perform tandem mass spectrometry (MS/MS) analysis on the separated nucleosides.
 - Identify and quantify ac4C based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, comparing to a known ac4C standard.[\[2\]](#)[\[7\]](#)

ac4C RNA Immunoprecipitation Sequencing (acRIP-Seq)

This technique allows for the transcriptome-wide mapping of ac4C sites.


Protocol:

- RNA Fragmentation: Fragment total RNA or mRNA to an appropriate size (e.g., ~100 nucleotides).
- Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C to enrich for ac4C-containing RNA fragments.


- Library Preparation: Prepare a cDNA library from the immunoprecipitated RNA fragments.
- High-Throughput Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
- Data Analysis: Align the sequencing reads to the reference genome/transcriptome to identify the locations of ac4C modifications.[\[2\]](#)

Visualizing the Biosynthetic Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of N4-acetylcytidine (ac4C) in eukaryotic cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
- 6. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- To cite this document: BenchChem. [Biological Synthesis of N4-Acetylcytidine in Eukaryotic Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182564#biological-synthesis-of-n4-acetyl-2-o-methylcytidine-in-eukaryotic-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com